1,4-Dihydropyridine-3-carboxylic acid
Description
1,4-Dihydropyridine-3-carboxylic acid (1,4-DHP-3-COOH) is a heterocyclic compound characterized by a partially saturated pyridine ring with a carboxylic acid group at the 3-position. This scaffold is a cornerstone in medicinal chemistry due to its versatility in drug design, particularly in cardiovascular therapeutics (e.g., calcium channel blockers like amlodipine derivatives) . Its structural flexibility allows for diverse substitutions at the 2-, 4-, 5-, and 6-positions, enabling fine-tuning of pharmacological activity, stereoselectivity, and stability. Key applications include antihypertensive, antioxidant, and antiviral agents, with recent explorations in oncology and HIV treatment .
Properties
Molecular Formula |
C6H7NO2 |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
1,4-dihydropyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H7NO2/c8-6(9)5-2-1-3-7-4-5/h1,3-4,7H,2H2,(H,8,9) |
InChI Key |
MBELGTLJWJJGLF-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CNC=C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
1,4-Dihydropyridine-3-carboxylic acid can be synthesized through various methods. One notable method involves the electrocarboxylation of tetrasubstituted-1,4-dihydropyridines using magnesium and platinum electrodes in an undivided cell . This method has been shown to produce high yields and excellent resistance against various microbes . Another approach involves the Hantzsch reaction, which is a multi-component reaction that facilitates the synthesis of 1,4-dihydropyridines from readily available starting materials .
Chemical Reactions Analysis
1,4-Dihydropyridine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: It can act as a reducing agent in various chemical reactions.
Substitution: The carboxylic acid group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,4-Dihydropyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various complex molecules.
Industry: The compound is used in the production of food preservatives and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-dihydropyridine-3-carboxylic acid involves its interaction with voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels . By binding to and blocking these channels, the compound reduces the influx of calcium ions, thereby lowering blood pressure and exerting its antihypertensive effects .
Comparison with Similar Compounds
1,8-Naphthyridine-3-carboxylic Acid Analogues
- Structural Differences : The 1,8-naphthyridine scaffold features an additional fused pyridine ring, increasing aromaticity and rigidity compared to 1,4-DHP-3-COOH.
- Synthesis: Prepared via Gould–Jacobs cyclization of 2-aminopyridine with ethoxy methylene malonate, followed by N-alkylation and hydrolysis .
- Pharmacological Activity : Exhibits antihistaminic activity but lacks calcium channel modulation due to reduced conformational flexibility .
5-Acetyl-2-alkylthio-4-aryl-1,4-DHP-3-carboxylic Acid Nitriles
- Structural Differences : Substitutions at the 2- (alkylthio), 4- (aryl), and 5- (acetyl) positions enhance antiradical activity.
- Synthesis: Alkylation of 3-cyano-1,4-DHP-2(3H)-thiones or condensation of aromatic aldehydes, cyanothioacetamide, and acetylacetone .
- Pharmacological Activity: Compounds with hydroxylated 4-phenyl groups show superior antiradical activity (e.g., 3,5-di(tert-butyl)-4-hydroxybenzaldehyde derivatives), outperforming non-hydroxylated 1,4-DHP-3-COOH analogues .
Dolutegravir Precursor Derivatives
- Structural Differences : Features a 4-oxo group and methoxy substitutions at the 5- and 6-positions, critical for HIV integrase inhibition.
- Synthesis : Multi-step route starting from 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-DHP-3-carboxylic acid, followed by hydrolysis and coupling with azides .
Pharmacological Activity Comparison
Stability and Stereochemical Considerations
- Oxidation Potential: 2,6-Dimethyl-1,4-DHP-3-carboxylic acid derivatives exhibit variable oxidation stability. Compounds with electron-withdrawing groups (e.g., cyano at C4) are prone to decomposition in aqueous media .
- Degradation : Under alkaline conditions, ester derivatives (e.g., cilnidipine) hydrolyze to yield 1,4-DHP-3-carboxylic acid, while remaining stable under acidic, oxidative, or photolytic stress .
- Enantiomeric Resolution : Cinchona alkaloids (cinchonidine, quinidine) resolve racemic 1,4-DHP-3-carboxylic acid derivatives with >99.5% enantiomeric excess in DMF/water (8:5), critical for optimizing drug efficacy .
Substituent Effects on Bioactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
